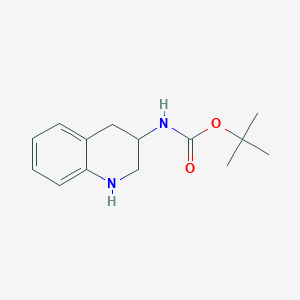

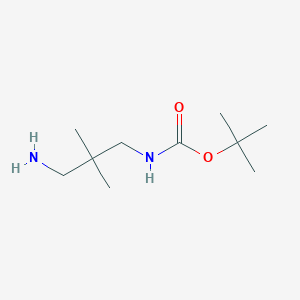

tert-Butyl (3-Amino-2,2-dimethylpropyl)carbamate

説明

The compound tert-Butyl (3-Amino-2,2-dimethylpropyl)carbamate is a derivative of carbamic acid and is related to a family of compounds that have been extensively studied for their synthetic utility in organic chemistry. These compounds are often used as intermediates in the synthesis of a variety of biologically active molecules, including unnatural amino acids, amines, and other nitrogen-containing compounds 10.

Synthesis Analysis

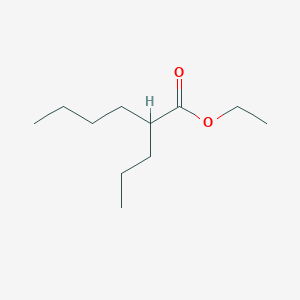

The synthesis of tert-Butyl (3-Amino-2,2-dimethylpropyl)carbamate and related compounds involves several key strategies. For instance, the synthesis of all four stereoisomers of a related compound, 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, was achieved by adjusting reaction conditions to obtain either cis or trans acid, followed by optical resolution . N-tert-Butanesulfinyl imines serve as versatile intermediates for the asymmetric synthesis of amines, where the tert-butanesulfinyl group acts as a chiral directing group and is cleaved after nucleophilic addition . Additionally, tert-butyl esters of N-protected amino acids have been synthesized using tert-butyl bromide, showcasing the mild conditions and high yields of such esterification reactions .

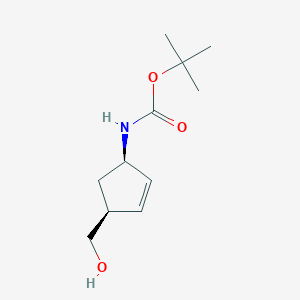

Molecular Structure Analysis

The molecular structure of tert-Butyl (3-Amino-2,2-dimethylpropyl)carbamate is characterized by the presence of a tert-butyl group and a carbamate moiety. Ab initio calculations have been used to explain cis selectivity in the synthesis of related compounds . The steric effects of tert-butyl groups have been studied in the context of substituted carbazoles, which can influence the reactivity and selectivity of chemical reactions .

Chemical Reactions Analysis

Chemical reactions involving tert-butyl carbamate derivatives are diverse. For example, cyclic carbamate formations from tert-butyldimethyl silyl carbamates have been used for the stereoselective synthesis of statine and its analogs . The reactivity of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with various electrophiles has been explored, leading to functionalized carbamates and subsequent deprotection to yield amino alcohols . The tert-butyl group has also been used as a protective group that can be selectively cleaved after the completion of synthetic transformations .

Physical and Chemical Properties Analysis

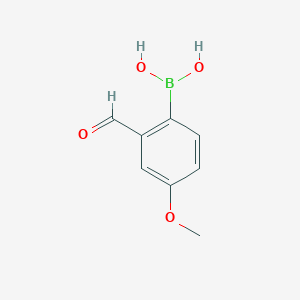

The physical and chemical properties of tert-Butyl (3-Amino-2,2-dimethylpropyl)carbamate derivatives are influenced by the tert-butyl and carbamate groups. These properties are crucial for the solubility, stability, and reactivity of the compounds in various organic solvents and under different reaction conditions. The orthogonally protected boronic acid analog of aspartic acid, for example, demonstrates the importance of protecting groups in the synthesis and purification of complex molecules .

科学的研究の応用

Dipeptide Synthesis

- Summary of the Application: This compound can be used in the synthesis of dipeptides . Dipeptides are a type of peptide consisting of two amino acid residues.

- Methods of Application: The compound is used as a starting material in dipeptide synthesis with commonly used coupling reagents .

- Results or Outcomes: The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

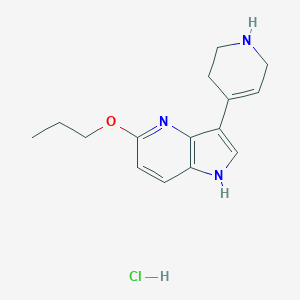

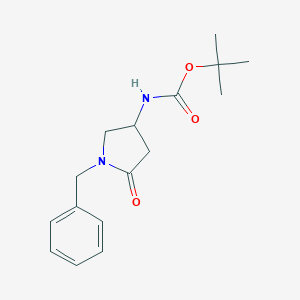

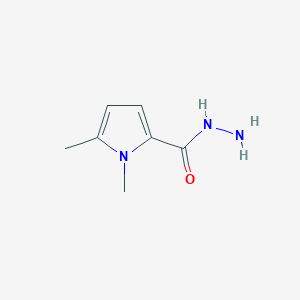

Synthesis of N-Boc-protected Anilines

- Summary of the Application: This compound can be used in the palladium-catalyzed synthesis of N-Boc-protected anilines .

- Methods of Application: The compound is used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .

- Results or Outcomes: The synthesis process results in N-Boc-protected anilines, which are important intermediates in organic synthesis .

Preparation of Isobaric Mix Solution

- Summary of the Application: This compound can be used in the preparation of isobaric mix solution for use in post-column infusion experiment during single-stage orbitrap mass spectrometric analysis .

- Methods of Application: The compound is used in the preparation of isobaric mix solution .

- Results or Outcomes: The preparation of isobaric mix solution is crucial for the post-column infusion experiment during single-stage orbitrap mass spectrometric analysis .

Dipeptide Synthesis

- Summary of the Application: This compound can be used in the synthesis of dipeptides . Dipeptides are a type of peptide consisting of two amino acid residues.

- Methods of Application: The compound is used as a starting material in dipeptide synthesis with commonly used coupling reagents .

- Results or Outcomes: The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

Synthesis of N-Boc-protected Anilines

- Summary of the Application: This compound can be used in the palladium-catalyzed synthesis of N-Boc-protected anilines .

- Methods of Application: The compound is used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .

- Results or Outcomes: The synthesis process results in N-Boc-protected anilines, which are important intermediates in organic synthesis .

Preparation of Isobaric Mix Solution

- Summary of the Application: This compound can be used in the preparation of isobaric mix solution for use in post-column infusion experiment during single-stage orbitrap mass spectrometric analysis .

- Methods of Application: The compound is used in the preparation of isobaric mix solution .

- Results or Outcomes: The preparation of isobaric mix solution is crucial for the post-column infusion experiment during single-stage orbitrap mass spectrometric analysis .

特性

IUPAC Name |

tert-butyl N-(3-amino-2,2-dimethylpropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2/c1-9(2,3)14-8(13)12-7-10(4,5)6-11/h6-7,11H2,1-5H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLPCQDZWRXWROH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C)(C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00399461 | |

| Record name | tert-Butyl (3-amino-2,2-dimethylpropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (3-Amino-2,2-dimethylpropyl)carbamate | |

CAS RN |

292606-35-0 | |

| Record name | tert-Butyl (3-amino-2,2-dimethylpropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(3-amino-2,2-dimethylpropyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

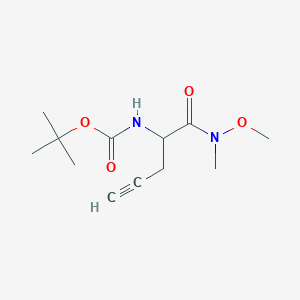

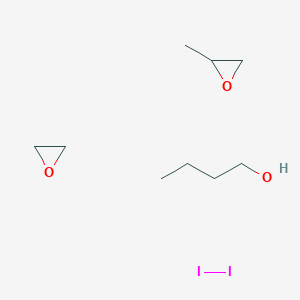

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-[11-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]undecanoylamino]propoxy]-4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid](/img/structure/B152920.png)